molecular formula C20H17NO3 B4393471 2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B4393471
M. Wt: 319.4 g/mol
InChI Key: DPZJEOYBBAJEAY-UHFFFAOYSA-N
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Description

2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction proceeds under mild conditions and yields the desired product in high purity . Another approach involves the use of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine . These methods are efficient and practical for the synthesis of this compound on both laboratory and industrial scales.

Chemical Reactions Analysis

2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, dioxane, and acetic acid For example, the compound can be oxidized to form corresponding quinones or reduced to yield dihydro derivatives

Scientific Research Applications

2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits potential as an antioxidant, antimicrobial, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, its ability to form stable complexes with metal ions makes it useful in industrial applications, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial properties are linked to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives, such as 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For instance, the presence of different alkyl or aryl groups can enhance or reduce the compound’s potency as an antioxidant or antimicrobial agent. The unique combination of methyl and phenyl groups in this compound contributes to its distinct properties and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2,6,7-trimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-11-9-14-15(10-12(11)2)24-19-16(18(14)22)17(21(3)20(19)23)13-7-5-4-6-8-13/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJEOYBBAJEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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